5-(4-Chlorophenyl)-5-oxopentanoic acid
Overview
Description
5-(4-Chlorophenyl)-5-oxopentanoic acid, or 4-chlorophenyl 5-oxopentanoate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 219.58 g/mol. It is a derivative of the naturally occurring amino acid, L-phenylalanine. It is a non-toxic compound with various applications in the areas of scientific research, drug synthesis and development, and laboratory experiments.
Scientific Research Applications
Antiviral Activity
- Application Summary: This compound has been synthesized and tested for its antiviral activity, specifically against the tobacco mosaic virus (TMV) .
- Methods of Application: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .
- Results: The bioassay tests showed that certain derivatives of this compound possessed anti-TMV activity .
Synthesis of Halogenated Heterocycles
- Application Summary: A compound similar to the one you mentioned, “5-(4-Chlorophenyl)oxazole-2-propionic acid”, is used in the synthesis of halogenated heterocycles .
- Results: The results or outcomes obtained are not specified in the source .
Antileishmanial and Antimalarial Activities
- Application Summary: Some hydrazine-coupled pyrazole derivatives have been synthesized and tested for their antileishmanial and antimalarial activities .
- Methods of Application: The target compounds were prepared with good yields ranging from 61.64 to 95.5% .
- Results: The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
Synthesis of Halogenated Heterocycles
- Application Summary: A compound similar to the one you mentioned, “5-(4-Chlorophenyl)oxazole-2-propionic acid”, is used in the synthesis of halogenated heterocycles .
- Results: The results or outcomes obtained are not specified in the source .
Antiviral Activity
- Application Summary: A similar compound, “5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole”, has been synthesized and tested for its antiviral activity .
- Results: The importance of these suitably substituted aryl substituents was evident when their inhibitory activity was compared with that of a compound with an unsubstituted phenyl ring, which showed much lower activity .
Anti-Inflammatory Activity
- Application Summary: Some indole derivatives, such as “(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone” and “(4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone”, have been synthesized and tested for their anti-inflammatory activity .
- Results: The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .
properties
IUPAC Name |
5-(4-chlorophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLILROMUFYKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-5-oxopentanoic acid | |
CAS RN |
36978-49-1 | |
Record name | 36978-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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